molecular formula C13H11F2NO3 B15064855 Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Katalognummer: B15064855
Molekulargewicht: 267.23 g/mol
InChI-Schlüssel: RGPFOZMYFYVSNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in drug discovery and development .

Eigenschaften

Molekularformel

C13H11F2NO3

Molekulargewicht

267.23 g/mol

IUPAC-Name

ethyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate

InChI

InChI=1S/C13H11F2NO3/c1-2-18-11(17)7-19-10-5-6-16-13-9(15)4-3-8(14)12(10)13/h3-6H,2,7H2,1H3

InChI-Schlüssel

RGPFOZMYFYVSNY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.